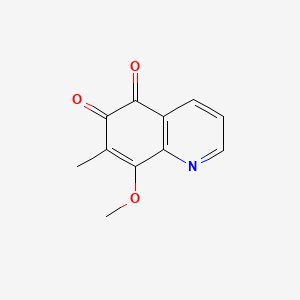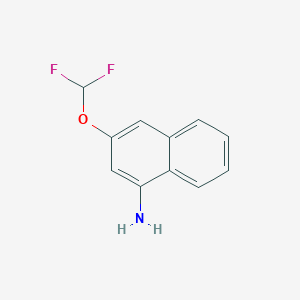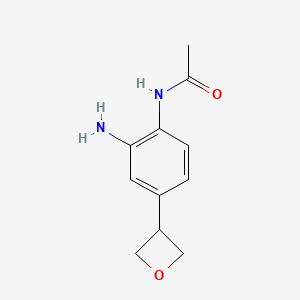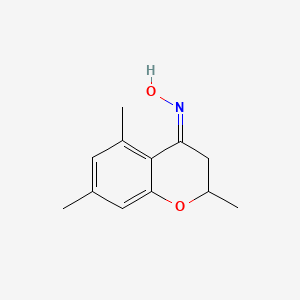![molecular formula C15H14O B11894618 2,4,9-Trimethylindeno[2,1-B]pyran CAS No. 62096-51-9](/img/structure/B11894618.png)
2,4,9-Trimethylindeno[2,1-B]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9-Trimethylindeno[2,1-B]pyran is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are oxygen-containing heterocyclic compounds. The compound is characterized by the presence of three methyl groups attached to the indeno-pyran ring system, making it distinct in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trimethylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) that are efficient and economical. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances the yield and reduces the reaction time.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic strategies that ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,9-Trimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .
Applications De Recherche Scientifique
2,4,9-Trimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic light-emitting devices (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4,9-Trimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrone: A six-membered conjugated cyclic ester with similar reactivity.
4-Pyrone: Another isomer of pyrone with distinct chemical properties.
Chromene: A fused pyran derivative with significant biological activities.
Uniqueness
2,4,9-Trimethylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
62096-51-9 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2,4,9-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3 |
Clé InChI |
WGUQCQRCGDGGPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)










![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)
